2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole
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Overview
Description
1-(4-ISOPROPYLBENZYL)-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropylbenzyl group, a methoxyphenoxy group, and a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ISOPROPYLBENZYL)-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the isopropylbenzyl group, and the attachment of the methoxyphenoxy group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ISOPROPYLBENZYL)-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(4-ISOPROPYLBENZYL)-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ISOPROPYLBENZYL)-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-ISOPROPYLBENZYL)-4-METHYLPIPERIDINE: Shares the isopropylbenzyl group but has a different core structure.
(4-((4-ISOPROPYLBENZYL)OXY)-3-METHOXYPHENYL)ACETIC ACID: Contains the isopropylbenzyl and methoxyphenoxy groups but differs in its overall structure.
Uniqueness
1-(4-ISOPROPYLBENZYL)-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N2O2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C25H26N2O2/c1-18(2)20-10-8-19(9-11-20)16-27-24-7-5-4-6-23(24)26-25(27)17-29-22-14-12-21(28-3)13-15-22/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
BKZIUSXLABCIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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